2-Propylthio-5-trifluoromethylpyridine-3-boronic acid
Description
Properties
IUPAC Name |
[2-propylsulfanyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF3NO2S/c1-2-3-17-8-7(10(15)16)4-6(5-14-8)9(11,12)13/h4-5,15-16H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODNOVPEGNYLMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1SCCC)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681528 | |
| Record name | [2-(Propylsulfanyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-56-8 | |
| Record name | Boronic acid, B-[2-(propylthio)-5-(trifluoromethyl)-3-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Propylsulfanyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Selectivity
The catalytic cycle involves oxidative addition of B₂Pin₂ (bis(pinacolato)diboron) to iridium, forming an active Ir(III) species. The trifluoromethyl group at the pyridine 5-position directs borylation to the 3-position due to its electron-withdrawing nature, which polarizes the aromatic ring and stabilizes the transition state. Substrates with sterically demanding groups (e.g., propylthio at position 2) require elevated temperatures (80°C) and extended reaction times (16–24 hours) to achieve full conversion.
Experimental Protocol
A representative procedure involves:
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Charging a Schlenk flask with [Ir(OMe)(COD)]₂ (1 mol%), dtbbpy (2 mol%), and HBPin (1.5 equiv).
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Adding the trifluoromethylpyridine substrate (1 equiv) under nitrogen.
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Heating at 80°C until GC–MS analysis confirms complete consumption of the starting material.
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Purifying the crude product via silica gel chromatography.
For 2-propylthio-5-trifluoromethylpyridine, this method achieves >90% conversion, but competing borylation at the 4-position may occur if steric effects dominate.
Halogen-Metal Exchange Followed by Borylation
Halogen-metal exchange (HMe) using lithium or magnesium reagents provides a pathway to boronic acids via intermediate organometallic species. This method is particularly effective for pyridines with halogens at the target borylation site.
Substrate Preparation
The precursor 3-bromo-2-propylthio-5-trifluoromethylpyridine is treated with n-BuLi at –78°C, generating a lithiated intermediate. Subsequent quenching with trimethyl borate yields the boronic acid after hydrolysis.
Challenges and Limitations
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Regioselectivity : Competing deprotonation at adjacent positions may occur if directing groups are absent.
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Functional Group Tolerance : The propylthio (–SPr) group must withstand strongly basic conditions, limiting substrate scope.
Directed Ortho-Metalation (DoM)
Directed ortho-metalation leverages coordinating groups (e.g., –SPr) to direct lithiation to the 3-position of the pyridine ring. Subsequent borylation with B(OR)₃ affords the boronic acid.
Key Steps
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Treating 2-propylthio-5-trifluoromethylpyridine with LDA (lithium diisopropylamide) at –78°C.
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Adding trimethyl borate to trap the lithiated intermediate.
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Acidic workup to yield the boronic acid.
This method achieves moderate yields (60–70%) but requires stringent temperature control to prevent side reactions.
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed Miyaura borylation involves coupling halopyridines with bis(pinacolato)diboron (B₂Pin₂). For 3-bromo-2-propylthio-5-trifluoromethylpyridine, Pd(dppf)Cl₂ catalyzes the formation of the boronic ester, which is hydrolyzed to the acid.
Optimization Parameters
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Catalyst Load : 5 mol% Pd(dppf)Cl₂.
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Base : KOAc (2 equiv) in dioxane at 100°C.
Comparative Analysis of Methods
| Method | Catalyst System | Temperature | Yield (%) | Selectivity Issues |
|---|---|---|---|---|
| Ir-Catalyzed Borylation | [Ir(OMe)(COD)]₂/dtbbpy | 80°C | 85–90 | Competing γ-borylation |
| Halogen-Metal Exchange | n-BuLi/B(OMe)₃ | –78°C | 60–70 | Side reactions with –SPr |
| Directed Ortho-Metalation | LDA/B(OMe)₃ | –78°C | 60–70 | Sensitivity to substituents |
| Pd-Catalyzed Coupling | Pd(dppf)Cl₂/B₂Pin₂ | 100°C | 75–85 | Requires halogenated precursor |
Chemical Reactions Analysis
Types of Reactions
2-Propylthio-5-trifluoromethylpyridine-3-boronic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the thioether group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the boronic acid group.
Substitution: Various nucleophiles can substitute the boronic acid group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the boronic acid group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
2-Propylthio-5-trifluoromethylpyridine-3-boronic acid has diverse applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its role in synthesizing pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-Propylthio-5-trifluoromethylpyridine-3-boronic acid involves its ability to participate in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction mechanism includes the oxidative addition of the boronic acid to a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine-Boronic Acids
Substituent Variations at Position 2
2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid (CAS: 536693-96-6)
- Formula: C₆H₄BClF₃NO₂
- Molecular Weight : 225.361 g/mol
- Key Differences :
- The 2-position substituent is chlorine (-Cl) instead of propylthio (-S-C₃H₇).
- Chlorine’s electronegativity increases the pyridine ring’s electron deficiency, enhancing reactivity in nucleophilic aromatic substitution (NAS) reactions.
- Applications : Preferred for palladium-catalyzed couplings where -Cl acts as a leaving group .
(2-Propoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid
- Formula: C₁₀H₁₁BF₃NO₃
- Key Differences: Propoxy (-O-C₃H₇) at position 2 instead of propylthio. Applications: Used in synthesizing ether-linked bioactive compounds .
Boronic Acid Position and Trifluoromethyl Substitution
(5-(Trifluoromethyl)pyridin-2-yl)boronic acid (CAS: 725256-57-5)
- Formula: C₆H₅BF₃NO₂
- Key Differences: Boronic acid is at position 2 instead of 3. The altered substitution pattern creates steric and electronic differences, making it less compatible with meta-directed coupling reactions. Applications: Limited to ortho-directed syntheses .
[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid (CAS: 1451392-59-8)
Comparative Data Table
Biological Activity
2-Propylthio-5-trifluoromethylpyridine-3-boronic acid (CAS No. 1256345-56-8) is a boronic acid derivative notable for its unique molecular structure, which includes a pyridine ring substituted with a trifluoromethyl group and a propylthio group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in drug development.
The molecular formula of this compound is , with a molecular weight of approximately 265.06 g/mol. Its structure allows for significant reactivity, especially in organic synthesis applications, including Suzuki-Miyaura coupling reactions.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The boronic acid moiety can form reversible covalent bonds with serine, cysteine, and threonine residues in enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in the context of protease inhibitors and other therapeutic applications.
- TRPV1 Antagonism : Similar compounds have been shown to act as antagonists of the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a crucial role in pain sensation and inflammatory responses. Studies indicate that modifications to the pyridine ring influence the potency of these compounds as TRPV1 antagonists .
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound have shown cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to it have demonstrated IC50 values lower than standard chemotherapeutics like Doxorubicin .
- Antimicrobial Properties : The presence of the trifluoromethyl group enhances the compound's lipophilicity, which can improve membrane permeability and bioavailability, leading to enhanced antibacterial activity against pathogens like E. coli and C. albicans .
In Vivo Studies
In vivo evaluations have illustrated the analgesic potential of related compounds in neuropathic pain models:
- Analgesic Effects : Compounds similar to this compound have shown dose-dependent antiallodynic effects, indicating their potential utility in managing chronic pain conditions .
Case Studies
Several studies highlight the biological activity of related compounds:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-propylthio-5-trifluoromethylpyridine-3-boronic acid, and what key intermediates are involved?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions. A common approach involves coupling a halogenated pyridine derivative (e.g., 5-trifluoromethyl-2-propylthiopyridine-3-bromide) with a boronic acid pinacol ester under palladium catalysis. Key intermediates include halogenated precursors and protected boronic esters. Typical conditions use Pd(PPh₃)₄ (0.5–2 mol%), Na₂CO₃ (2 equiv), and a solvent system of toluene/ethanol/water (3:1:1) under reflux (80–100°C) for 6–12 hours .
Q. How should researchers handle and store this compound to prevent decomposition?
- Methodological Answer : Store the compound in a tightly sealed container under inert gas (N₂ or Ar) at –20°C to minimize hydrolysis of the boronic acid group. Avoid exposure to moisture, heat, or strong acids/bases. For handling, use dry glassware, and pre-purify solvents (e.g., THF, DMF) via molecular sieves. Gloveboxes or Schlenk lines are recommended for air-sensitive steps .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradient) is standard. For higher purity, recrystallize from a toluene/hexane mixture. Advanced methods include preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA). Monitor purity via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) or LC-MS (expected [M+H]+: 310.1) .
Advanced Research Questions
Q. How can researchers optimize Suzuki coupling yields for derivatives of this compound in sterically hindered systems?
- Methodological Answer : Use PdCl₂(dppf) (1–3 mol%) with SPhos (2–4 mol%) as a ligand to mitigate steric effects. Increase reaction temperature to 110°C in DMF or dioxane. Pre-activate the boronic acid by forming its MIDA boronate to enhance stability. Monitor reaction progress via in situ ¹⁹F NMR to track trifluoromethyl group integrity .
Q. What analytical techniques resolve contradictions in reported stability data for this boronic acid?
- Methodological Answer : Combine thermogravimetric analysis (TGA) to assess thermal decomposition (onset ~150°C) with dynamic vapor sorption (DVS) to quantify hygroscopicity. Use ¹¹B NMR to detect boroxine formation (δ ~29 ppm) and FT-IR for B–O bond vibrations (1340–1310 cm⁻¹). Cross-validate with HPLC to quantify hydrolytic degradation products .
Q. How do electronic effects of the 5-trifluoromethyl and 2-propylthio groups influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the 3-position, accelerating transmetallation in Suzuki reactions. The 2-propylthio substituent introduces steric bulk, which may slow catalyst turnover. Computational studies (DFT) using Gaussian 16 (B3LYP/6-31G**) can model charge distribution and transition states .
Q. What strategies mitigate protodeboronation during coupling reactions with electron-deficient partners?
- Methodological Answer : Add CsF (3 equiv) to stabilize the boronate intermediate. Use mixed solvent systems (e.g., THF/H₂O with 10% t-BuOH) to suppress acid-catalyzed protodeboronation. Alternatively, employ aryl trifluoroborate salts as masked boronic acids. Kinetic studies via stopped-flow UV-Vis can identify optimal reaction windows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
